REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]([CH:10]([CH3:11])[NH:12][CH2:13][CH:14]([CH2:15][P:16]([O-:17])(=[O:18])[CH2:19][CH:20]2[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]2)[OH:26])[cH:7][cH:8][cH:9]1.[Li+:27].[OH2:28]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]([CH:10]([CH3:11])[NH:12][CH2:13][CH:14]([CH2:15][P:16](=[O:17])([OH:18])[CH2:19][CH:20]2[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]2)[OH:26])[cH:7][cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NCC(O)CP(=O)([O-])CC1CCCCC1)c1cccc(C(=O)O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
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CC(NCC(O)CP(=O)(O)CC1CCCCC1)c1cccc(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]([CH:10]([CH3:11])[NH:12][CH2:13][CH:14]([CH2:15][P:16]([O-:17])(=[O:18])[CH2:19][CH:20]2[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]2)[OH:26])[cH:7][cH:8][cH:9]1.[Li+:27].[OH2:28]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]([CH:10]([CH3:11])[NH:12][CH2:13][CH:14]([CH2:15][P:16](=[O:17])([OH:18])[CH2:19][CH:20]2[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]2)[OH:26])[cH:7][cH:8][cH:9]1
|
Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NCC(O)CP(=O)([O-])CC1CCCCC1)c1cccc(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCC(O)CP(=O)(O)CC1CCCCC1)c1cccc(C(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |